

Xanthohumol C: A Technical Guide on the Prenylchalcone Flavonoid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Xanthohumol C*

Cat. No.: *B1251932*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthohumol C (XNC) is a prenylchalcone flavonoid found in the hop plant (*Humulus lupulus*). As a minor analogue of the well-researched xanthohumol (XN), XNC is gaining attention for its distinct and potent biological activities. This technical guide provides an in-depth overview of **Xanthohumol C**, including its chemical properties, known biological effects with a focus on its anticancer activities, and the underlying molecular mechanisms. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction

Xanthohumol C is a member of the chalcone class of flavonoids, characterized by a three-carbon α,β -unsaturated carbonyl system. It is structurally similar to xanthohumol, the most abundant prenylated flavonoid in hops.^[1] However, subtle structural differences in XNC may contribute to its unique bioactivity.^[1] Notably, research has highlighted the antiproliferative and cytotoxic effects of XNC, suggesting its potential as a therapeutic agent, particularly in oncology.^[2] This guide will delve into the current understanding of **Xanthohumol C**, providing a technical foundation for further research and development.

Chemical Properties

- Systematic Name: (E)-1-(5-hydroxy-7-methoxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- Molecular Formula: C₂₁H₂₀O₅
- Molecular Weight: 352.4 g/mol
- Class: Prenylchalcone Flavonoid

Biological Activities and Quantitative Data

Xanthohumol C has demonstrated significant antiproliferative and cytotoxic effects in various cancer cell lines. Its potency has been shown to be comparable, and in some cases greater than its more studied counterpart, xanthohumol.

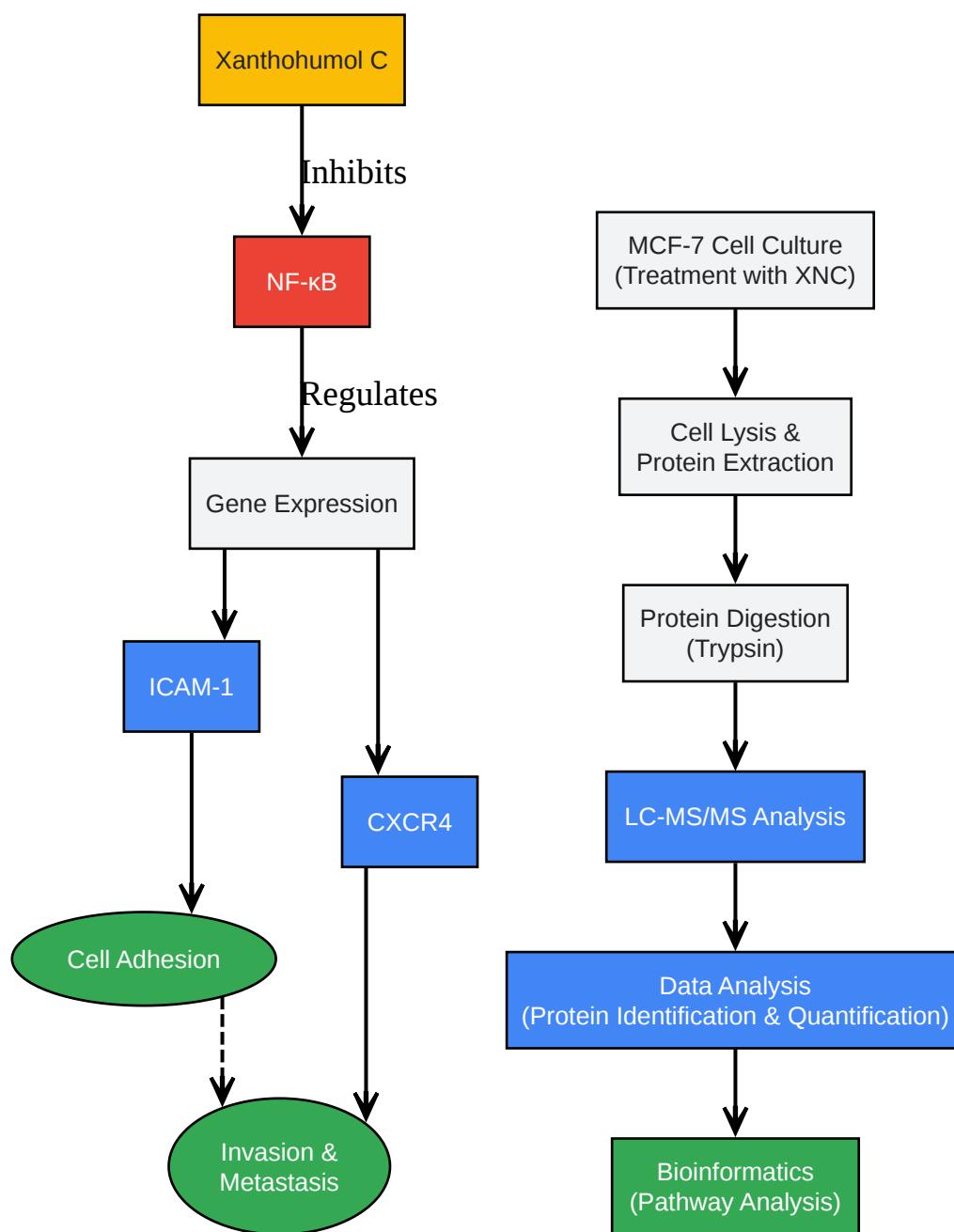
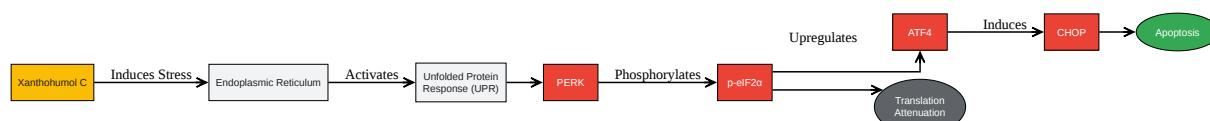
Data Presentation

The following tables summarize the available quantitative data on the in vitro anticancer activity of **Xanthohumol C** and provide a comparison with Xanthohumol.

Table 1: IC₅₀ Values of **Xanthohumol C** in Human Cancer Cell Lines

Cell Line	Cancer Type	Incubation Time	IC ₅₀ (μM)	Reference
MCF-7	Breast Cancer	48 hours	4.18	[2]
MCF-7	Breast Cancer	48 hours	15.0 ± 1.8	[2]
HT-29	Colon Cancer	48 hours	15.7 (approx.)	[1]
A-2780	Ovarian Cancer	48 hours	6.87 (approx.)	[1]

Table 2: Comparative IC₅₀ Values of **Xanthohumol C** and Xanthohumol (XN)



Cell Line	Cancer Type	Compound	Incubation Time	IC ₅₀ (µM)	Reference
MCF-7	Breast Cancer	Xanthohumol C	48 hours	4.18	[2]
Xanthohumol	48 hours	12.25	[2]		
MCF-7	Breast Cancer	Xanthohumol C	48 hours	15.0 ± 1.8	[2]
Xanthohumol	48 hours	8.1 ± 0.8	[2]		

Signaling Pathways

Proteomic analyses have revealed that **Xanthohumol C**'s mechanism of action involves the induction of Endoplasmic Reticulum (ER) stress and the downregulation of proteins associated with cell-cell adhesion in MCF-7 breast cancer cells.[\[2\]](#)[\[3\]](#)

Endoplasmic Reticulum (ER) Stress Pathway

While the precise molecular details for XNC are still under investigation, its induction of ER stress likely follows the canonical Unfolded Protein Response (UPR) pathway, similar to its analogue, xanthohumol.[\[4\]](#)[\[5\]](#) This involves the activation of ER stress sensors, leading to translational attenuation and the upregulation of pro-apoptotic factors like CHOP.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery [mdpi.com]
- 2. Analyzing bioactive effects of the minor hop compound xanthohumol C on human breast cancer cells using quantitative proteomics | PLOS One [journals.plos.org]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. Xanthohumol activates the proapoptotic arm of the unfolded protein response in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthohumol Activates the Proapoptotic Arm of the Unfolded Protein Response in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Xanthohumol C: A Technical Guide on the Prenylchalcone Flavonoid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1251932#xanthohumol-c-as-a-prenylchalcone-flavonoid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com